4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between this compound and suitable reagents can yield the desired compound through a series of nucleophilic substitutions and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are often employed to purify the final product. The use of catalysts and specific reaction temperatures can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as sodium hydroxide (NaOH) and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-methylbenzene: Shares the bromine and methylbenzene structure but lacks the pyrazole ring.
4-methyl-1-bromobenzene: Similar in structure but differs in the position of the methyl group.
4-bromo-1-methylbenzene: Another related compound with a different substitution pattern.
Uniqueness
4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C25H23BrN2 |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
4-bromo-3,5-bis(4-methylphenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23BrN2/c1-17-8-12-20(13-9-17)24-23(26)25(21-14-10-18(2)11-15-21)28(27-24)16-22-7-5-4-6-19(22)3/h4-15H,16H2,1-3H3 |
InChI Key |
TWFALSVOXSUJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3C)C4=CC=C(C=C4)C)Br |
Origin of Product |
United States |
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